Cas no 139244-40-9 (N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine)

N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine is a protected nucleoside derivative widely used in oligonucleotide synthesis. The N-benzoyl group safeguards the cytosine base, while the 5'-O-(1,1-dimethylethyl)diphenylsilyl (TBDPS) group provides selective protection for the 5'-hydroxyl, ensuring stability during chemical transformations. This compound is particularly valuable in solid-phase synthesis, where orthogonal protecting groups enable controlled deprotection and coupling steps. Its high purity and well-defined reactivity make it a reliable intermediate for constructing modified DNA sequences. The TBDPS group offers robust protection against acidic and basic conditions, facilitating precise synthetic manipulations. This derivative is essential for researchers developing nucleic acid analogs, antisense oligonucleotides, or other therapeutic and diagnostic applications.
N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine structure
139244-40-9 structure
Product Name:N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine
CAS No:139244-40-9
MF:C32H35N3O5Si
MW:569.722909212112
CID:1264492
PubChem ID:15277607
Update Time:2025-05-23

N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine Chemical and Physical Properties

Names and Identifiers

    • Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-
    • N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine
    • 139244-40-9
    • N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine
    • Inchi: 1S/C32H35N3O5Si/c1-32(2,3)41(24-15-9-5-10-16-24,25-17-11-6-12-18-25)39-22-27-26(36)21-29(40-27)35-20-19-28(34-31(35)38)33-30(37)23-13-7-4-8-14-23/h4-20,26-27,29,36H,21-22H2,1-3H3,(H,33,34,37,38)/t26-,27+,29+/m0/s1
    • InChI Key: PCGCWUMQXDGYFX-YIKNKFAXSA-N
    • SMILES: [Si](C1C=CC=CC=1)(C1C=CC=CC=1)(C(C)(C)C)OC[C@@H]1[C@H](C[C@H](N2C(N=C(C=C2)NC(C2C=CC=CC=2)=O)=O)O1)O

Computed Properties

  • Exact Mass: 569.23475
  • Monoisotopic Mass: 569.23459776g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 9
  • Complexity: 958
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • PSA: 100.46

N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B408970-50mg
N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine
139244-40-9
50mg
$ 167.00 2023-04-18
TRC
B408970-250mg
N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine
139244-40-9
250mg
$ 684.00 2023-04-18
TRC
B408970-500mg
N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine
139244-40-9
500mg
$ 1315.00 2023-04-18

Additional information on N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine

N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine (CAS No. 139244-40-9): A Comprehensive Overview

N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine, identified by its CAS number 139244-40-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, featuring a unique structural configuration, combines elements of nucleoside chemistry with advanced silyl protecting group technology, making it a valuable tool in the development of novel therapeutic agents.

The molecular structure of N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine incorporates a cytidine backbone, which is a fundamental component of nucleic acids. The presence of a benzoyl group at the 1-position and a diphenylsilyl ether at the 5'-position introduces specific functional properties that enhance its utility in synthetic biology and drug design. This configuration not only provides stability to the molecule but also facilitates its incorporation into complex molecular architectures.

One of the most compelling aspects of N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine is its potential application in the synthesis of modified nucleoside analogs. These analogs have shown promise in various therapeutic areas, including antiviral and anticancer treatments. The silyl protecting group, in particular, plays a crucial role in facilitating selective reactions while maintaining the integrity of the nucleoside structure. This makes it an ideal candidate for use in solid-phase synthesis and other advanced chemical methodologies.

Recent research has highlighted the importance of nucleoside modifications in enhancing drug efficacy and reducing side effects. Studies have demonstrated that compounds with similar structural features to N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine can exhibit improved pharmacokinetic properties and increased target specificity. For instance, modifications at the 5'-hydroxyl position have been shown to influence metabolic stability and cellular uptake, critical factors in drug development.

The benzoyl group in N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine serves multiple purposes beyond mere structural stabilization. It can act as a leaving group in various chemical transformations, allowing for further functionalization of the molecule. This versatility has made it a popular choice among synthetic chemists working on complex nucleoside derivatives. Additionally, the benzoyl group can enhance solubility and bioavailability, which are essential for successful drug delivery systems.

In the realm of clinical applications, N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine has been explored as a precursor for developing novel antiviral agents. Nucleoside analogs are well-known for their ability to mimic natural nucleosides and interfere with viral replication mechanisms. By incorporating modified cytidine derivatives into antiviral drugs, researchers aim to achieve higher selectivity against viral enzymes while minimizing toxicity to host cells. The silyl protecting group ensures that these modifications are stable under various reaction conditions, making it easier to synthesize complex drug candidates.

The use of diphenylsilyl groups in pharmaceutical chemistry has been increasingly recognized for their ability to enhance chemical stability and facilitate purification processes. In the case of N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine, this protecting group not only shields the reactive 5'-hydroxyl moiety but also improves solubility in organic solvents used for synthesis. This dual functionality makes it an invaluable component in multi-step synthetic routes.

Advances in computational chemistry have also contributed to the growing interest in compounds like N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine. Molecular modeling studies have revealed insights into how structural modifications can influence biological activity. These simulations have helped researchers predict optimal conditions for synthesizing highly effective nucleoside analogs, thereby accelerating drug discovery processes.

The future prospects of N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine are promising, particularly in the context of personalized medicine and targeted therapies. As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that address specific pathological conditions. The unique properties of this compound make it a versatile building block for developing next-generation therapeutics.

In conclusion, N-Benzoyl-2'-deoxy-5'-O-(1,1-dimethylethyl)diphenylsilylCytidine (CAS No. 139244-40-9) represents a significant advancement in nucleoside chemistry. Its combination of structural features and functional properties positions it as a key component in pharmaceutical research and development. As ongoing studies continue to uncover new applications for this compound, its importance in advancing therapeutic solutions is likely to grow even further.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.